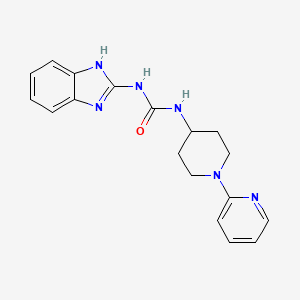
1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various scientific studies.
科学研究应用
1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea has shown potential applications in various scientific research fields. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been reported to exhibit antiviral activity against hepatitis C virus. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of various diseases. For example, this compound has been reported to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. It has also been reported to inhibit the activity of the dopamine D2 receptor, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been reported to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The advantages of using 1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea in lab experiments include its potential applications in various scientific research fields, its ability to inhibit the activity of certain enzymes and receptors, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to fully understand its potential applications.
未来方向
There are several future directions for the research of 1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in the treatment of viral infections such as hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成方法
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea has been reported by several researchers. One of the methods involves the reaction of 1-(2-aminophenyl)benzimidazole with 1-(2-bromoethyl)pyridin-2-amine in the presence of potassium carbonate and copper powder. Another method involves the reaction of 1-(2-aminophenyl)benzimidazole with 1-(2-bromoethyl)pyridin-2-amine in the presence of cesium carbonate and copper powder. Both methods have been reported to yield the desired compound in good yields.
属性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(23-17-21-14-5-1-2-6-15(14)22-17)20-13-8-11-24(12-9-13)16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2,(H3,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHYRBFGSIFFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

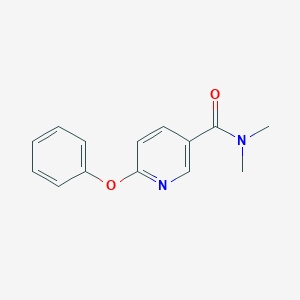
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
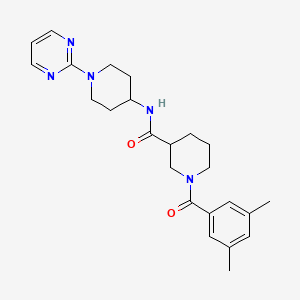
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
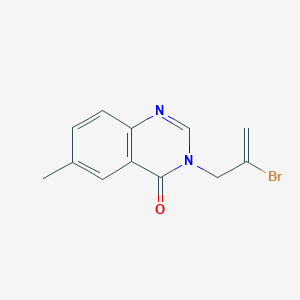
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
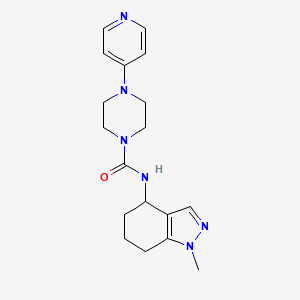
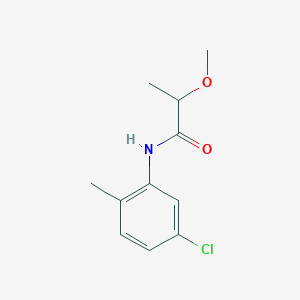
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)
![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)